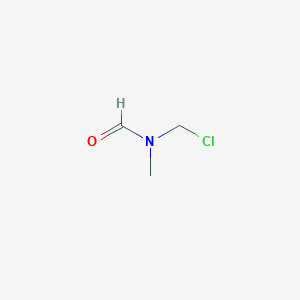
Formamide, N-(chloromethyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(chloromethyl)-N-methyl- is a chemical compound with the molecular formula C3H6ClNO It is a derivative of formamide, where the hydrogen atoms are replaced by chloromethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-(chloromethyl)-N-methyl- can be synthesized through several methods. One common approach involves the reaction of formamide with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(chloromethyl)-N-methyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(chloromethyl)-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted formamides with various functional groups.
Oxidation Reactions: The major products include aldehydes and carboxylic acids.
Reduction Reactions: The major products are primary amines.
Scientific Research Applications
Formamide, N-(chloromethyl)-N-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Formamide, N-(chloromethyl)-N-methyl- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Formamide, N-(chloromethyl)-N-methyl- can be compared with other similar compounds, such as:
Dimethylformamide (DMF): Unlike Formamide, N-(chloromethyl)-N-methyl-, DMF does not contain a chloromethyl group, making it less reactive in substitution reactions.
N-Methylformamide: This compound lacks the chloromethyl group, resulting in different chemical reactivity and applications.
Chloromethylformamide: This compound contains a chloromethyl group but lacks the additional methyl group, affecting its solubility and reactivity.
Properties
CAS No. |
78357-38-7 |
|---|---|
Molecular Formula |
C3H6ClNO |
Molecular Weight |
107.54 g/mol |
IUPAC Name |
N-(chloromethyl)-N-methylformamide |
InChI |
InChI=1S/C3H6ClNO/c1-5(2-4)3-6/h3H,2H2,1H3 |
InChI Key |
SFOPHQUYNPBUPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




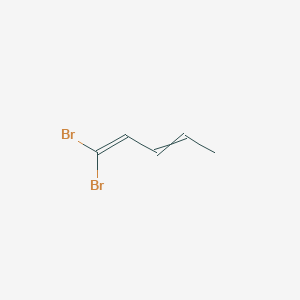

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
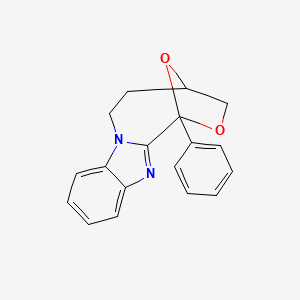
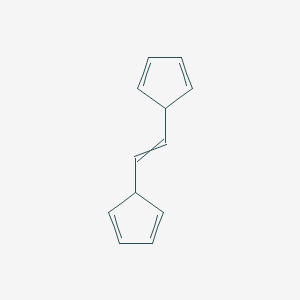
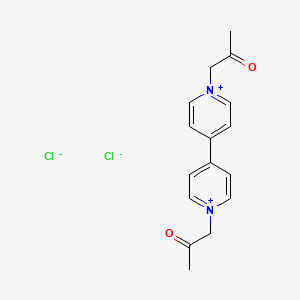
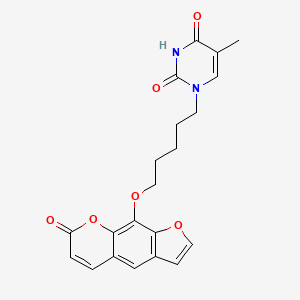
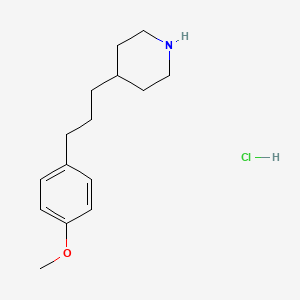
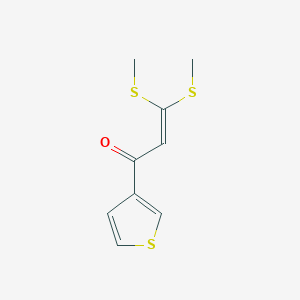
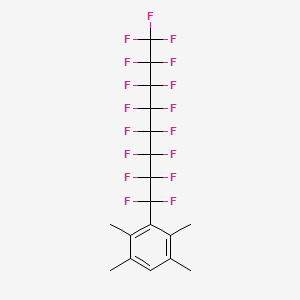
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
